Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer
CAS No.:
Cat. No.: VC17956614
Molecular Formula: C19H30N5O10P
Molecular Weight: 519.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H30N5O10P |
---|---|
Molecular Weight | 519.4 g/mol |
IUPAC Name | [1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Standard InChI | InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22) |
Standard InChI Key | JFVZFKDSXNQEJW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Introduction
Chemical Identity and Structural Characterization of Tenofovir Disoproxil
Tenofovir Disoproxil Fumarate belongs to the nucleotide analog reverse transcriptase inhibitor (NRTI) class. The compound’s molecular framework is defined by its bis-isopropoxycarbonyloxymethyl ester structure, which enhances oral bioavailability by facilitating intracellular conversion to tenofovir.
Molecular and Structural Properties
The chemical name of Tenofovir Disoproxil is (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl 2-ethylbutanoate, with the molecular formula C₂₁H₃₄N₅O₉P and a molecular weight of 531.5 g/mol . Its fumarate salt form (1:1 stoichiometry) further stabilizes the compound for pharmaceutical use.
Table 1: Key Chemical Properties of Tenofovir Disoproxil
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₃₄N₅O₉P | |
Molecular Weight | 531.5 g/mol | |
CAS Number | 1246812-23-6 (RC J variant) | |
Chiral Centers | One (R-configuration active) |
Synthesis and Enantiomeric Considerations
Prodrug Synthesis Pathways
Tenofovir Disoproxil is synthesized through sequential esterification and phosphorylation of tenofovir, introducing isopropoxycarbonyloxymethyl groups to enhance lipophilicity and gastrointestinal absorption . The synthetic route ensures preferential formation of the (R)-isomer, though trace (S)-isomer residues are inevitable.
Chirality and Pharmacological Impact
The (R)-isomer is pharmacologically active, inhibiting viral reverse transcriptase by competing with endogenous nucleotides. In contrast, the (S)-isomer lacks antiviral efficacy and is classified as a process-related impurity requiring quantification below 0.15% per regulatory guidelines .
Analytical Methods for Enantiomeric Separation
Ultra-High Performance Liquid Chromatography (UPLC)
A validated UPLC method employs a Chiralpak IG-3 column (2.1 × 100 mm, 3.0 µm) with a mobile phase of hexane/ethanol/diethylamine (80:20:0.5 v/v) at 0.5 mL/min . This chiral stationary phase, functionalized with meta-substituted phenyl carbamate, achieves baseline separation of (R)- and (S)-isomers within 15 minutes.
Table 2: UPLC Parameters for (S)-Isomer Quantification
Parameter | Value | Source |
---|---|---|
Column | Chiralpak IG-3 | |
Mobile Phase | Hexane/ethanol/diethylamine | |
Flow Rate | 0.5 mL/min | |
Detection | UV at 260 nm | |
Retention Time (S) | 12.8 min |
Method Validation and Sensitivity
The method demonstrates linearity (0.025–0.375 µg/mL), precision (RSD < 2%), and a detection limit of 0.008 µg/mL for the (S)-isomer . Forced degradation studies confirm specificity under acidic, oxidative, and thermal stress, ensuring robustness for quality control.
Pharmacological Profile and Clinical Relevance
Mechanism of Action
Tenofovir Disoproxil is hydrolyzed intracellularly to tenofovir, which undergoes phosphorylation to tenofovir diphosphate. This active metabolite inhibits HIV-1 reverse transcriptase and hepatitis B virus (HBV) polymerase by competing with deoxyadenosine triphosphate, terminating viral DNA chain elongation .
Regulatory and Quality Control Considerations
Reference Standards
USP RC A/J standards provide benchmark purity profiles for analytical calibration. These standards are critical for validating manufacturing processes and ensuring batch-to-batch consistency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume